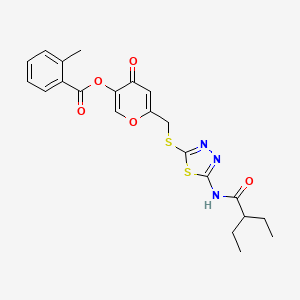
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound. It is composed of multiple functional groups including an amide, thiadiazole, thioether, and pyranone, combined with a benzoate ester. This compound’s intricate structure suggests its potential for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of individual components like 2-ethylbutanamide and 1,3,4-thiadiazole derivatives. These components are then subjected to condensation reactions to form the core structure. Specific conditions such as temperature, pH, and catalysts like pyridine or DCC (Dicyclohexylcarbodiimide) can be utilized to drive these reactions.
Industrial Production Methods: On an industrial scale, production often requires optimization of reaction conditions to maximize yield and purity. This can involve high-throughput synthesis techniques, automated reaction systems, and meticulous purification steps using methods like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: It can react with oxidizing agents to modify the thiadiazole or benzoate moiety.
Reduction: The carbonyl groups present in the compound can be targeted by reducing agents.
Substitution: The amide and thioether groups allow for nucleophilic substitutions.
Common Reagents and Conditions: Reactions might involve reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions include solvents such as dichloromethane or ethanol and reaction temperatures ranging from 0°C to 100°C.
Major Products Formed: Depending on the reaction type, major products can include oxidized thiadiazole derivatives, reduced pyranone structures, and substituted amide or thioether derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of more complex molecules, serving as an intermediate in multi-step organic syntheses. Biology: It can act as a probe in biochemical assays, helping to study enzyme functions or binding interactions. Medicine: Potentially serves as a lead compound in drug discovery, targeting diseases linked to its molecular targets. Industry: Utilized in material science for creating polymers or as a component in certain coatings and adhesives.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, potentially inhibiting or activating certain pathways. For example, the thiadiazole moiety may interact with enzymes involved in metabolic processes, altering their activity. The exact mechanism can depend heavily on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Compared to similar compounds like 6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate, this compound stands out due to the ethyl substitution on the butanamide group, which can impact its reactivity and interaction with biological targets. Similar compounds include derivatives of pyranone with varying amide or thiadiazole groups, each exhibiting unique properties and applications.
Does this hit the mark for you?
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-15-10-17(26)18(11-29-15)30-20(28)16-9-7-6-8-13(16)3/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWBNCDEQOEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2785370.png)
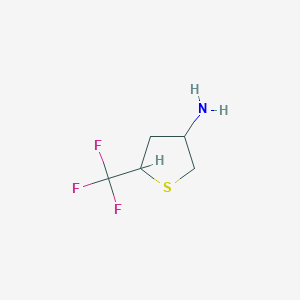
![Ethyl 2-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2785372.png)
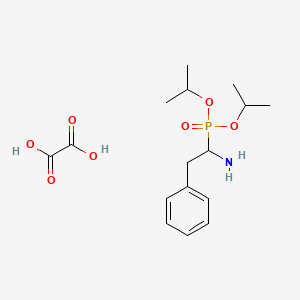
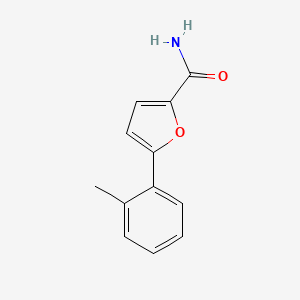
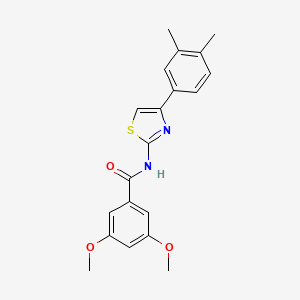
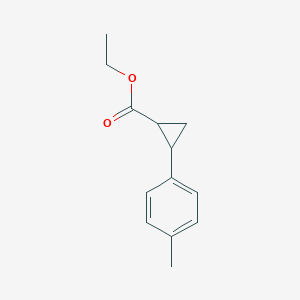
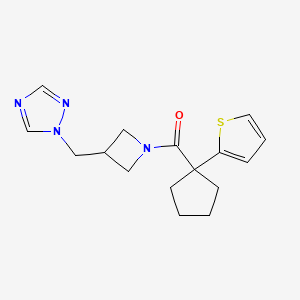
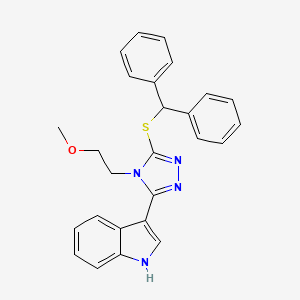

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)
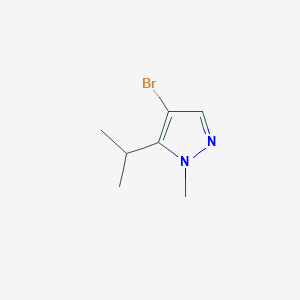
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2785389.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
